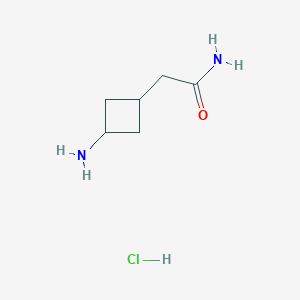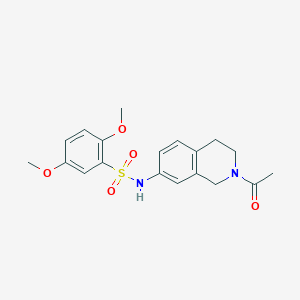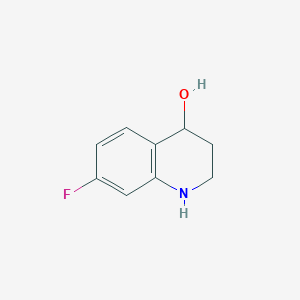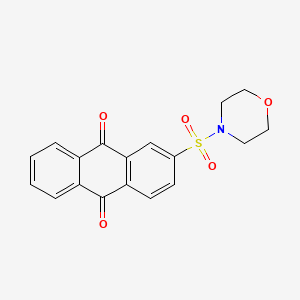carboxamide CAS No. 326886-61-7](/img/structure/B2696225.png)
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide, also known as DEAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAC is a synthetic compound that belongs to the class of chromenone derivatives. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide is not fully understood. However, it has been suggested that N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines and cancer-related genes.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to improve glucose uptake and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized using various methods. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. The mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide is not fully understood, and further research is needed to elucidate its exact mode of action.
将来の方向性
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer and diabetes. Future research should focus on elucidating the exact mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide and identifying its molecular targets. Further studies should also investigate the toxicity and pharmacokinetics of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide to determine its safety and efficacy as a therapeutic agent. Additionally, N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide can be used as a lead compound to develop more potent and selective analogs with improved pharmacological properties.
合成法
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been synthesized using various methods, including the reaction of 3-acetyl-4-hydroxycoumarin with diethylamine hydrochloride and triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-acetyl-4-hydroxycoumarin with diethylamine in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography.
科学的研究の応用
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been studied for its potential use in the treatment of diabetes, and it has been found to improve glucose uptake and reduce blood glucose levels.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-18(4-2)10-9-17-15(19)13-11-12-7-5-6-8-14(12)21-16(13)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWISNIAXQMLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696142.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)

![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)
![3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2696150.png)

![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridin-3-yl]benzamide](/img/structure/B2696153.png)


![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


